Tetraglycol

描述

Tetraglycol, also known as this compound, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Tetraglycol, also known as Glycofurol or Tetrahydrofurfuryl alcohol polyethyleneglycol ether, is primarily used as a solvent . Its primary target is to enhance the solubility of hydrophobic drugs in aqueous solutions .

Mode of Action

This compound acts as a solvent, aiding in the dissolution of both water-soluble and organic substances . This property makes it particularly useful in creating smooth, consistent mixtures that adhere well to surfaces .

Biochemical Pathways

It is known that this compound can readily transform into gel systems with excellent elasticity . This property allows it to be used as a medium to dissolve water-insoluble drugs .

Pharmacokinetics

This compound has been shown to have high bioavailability in humans . The pentobarbital sodium-induced sleep model was used to study the pharmacokinetics of this compound in rats . In this model, it was found that this compound had an antidiabetic effect and could be used as a potential therapeutic agent for autoimmune diseases .

Result of Action

The primary result of this compound’s action is the enhanced solubility of hydrophobic drugs in aqueous solutions . This is essential for creating effective injectable solutions for poorly water-soluble drugs .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. Its relatively inert nature and resistance to degradation under typical conditions make it ideal for use in stability studies and materials science . Furthermore, its high boiling point and hygroscopic nature make it particularly useful in a variety of industrial and research applications where other solvents might be too volatile or reactive .

生物活性

Tetraglycol, also known as tetraethylene glycol, is a chemical compound primarily used as a solvent and surfactant in various industrial applications. Its biological activity has garnered attention in recent years, particularly regarding its effects on cellular systems and its potential applications in drug delivery. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C8H18O5) is a member of the ethylene glycol family, characterized by its higher boiling point and lower volatility compared to shorter-chain glycols. Its structure consists of four ethylene glycol units linked together, which contributes to its hydrophilic nature and solubilizing capabilities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in enhancing drug solubility and bioavailability. Here are some key findings:

1. Enhancement of Drug Bioavailability

A study investigated the use of this compound in SMEDDS formulations for the oral delivery of atorvastatin. The results indicated:

- Formulation Yield : The optimized formulation exhibited a high yield (83.91%) and encapsulation efficiency (78.39%).

- Bioavailability Improvement : Relative bioavailability increased significantly with this compound-containing formulations compared to standard aqueous suspensions.

| Formulation Type | Relative Bioavailability (%) |

|---|---|

| Aqueous Suspension | 100 |

| SMEDDS | 345 |

| Solid SMEDDS | 205 |

2. Cytotoxicity Assessment

In a multi-dimensional bioactivity profiling study involving various glycol ethers, including this compound, the following observations were made:

- Cell Lines Tested : Induced pluripotent stem cell-derived hepatocytes and cardiomyocytes.

- Cytotoxic Concentrations : Cytotoxicity was observed at millimolar concentrations, indicating potential safety thresholds for therapeutic applications.

Research Findings

Recent research has focused on understanding the mechanisms through which this compound enhances drug solubility and its implications for pharmacokinetics:

- Supersaturation Behavior : this compound influences the nucleation behavior of drugs in supersaturated solutions, which is critical for maintaining effective drug concentrations in the intestinal environment .

- Mechanism of Action : The bioactivity profile suggests that longer alkyl chain lengths in glycol ethers correlate with increased bioactivity, highlighting this compound's role in modifying drug release profiles .

科学研究应用

Polymer Science

Phase Separation and Structure Formation

Tetraglycol has been extensively studied for its role in the phase separation processes of polymer solutions. A notable study focused on polylactic-co-glycolic acid (PLGA) solutions in this compound, where researchers utilized cloud point methodology and differential scanning calorimetry to analyze the behavior of PLGA/TG mixtures upon immersion in aqueous media. The findings led to the construction of a ternary phase diagram for the PLGA/TG/water system, revealing insights into structure formation mechanisms during antisolvent-induced phase separation .

Key Findings:

- Methods Used: Cloud point methodology, optical and scanning electron microscopy.

- Results: Identification of various micro- and macroporous structures based on component ratios.

- Applications: Development of bioresorbable structures for tissue engineering.

Biological Research

Dye Labeling for Cellular Studies

In biological research, this compound serves as a solvent for diluting fluorescent dyes such as DiI and DiO. These dyes are crucial for labeling cells or biological structures to track their behavior in various experiments. The use of this compound allows for effective dye injection without compromising cellular integrity.

Key Findings:

- Methods Used: Dilution of dyes in this compound followed by injection into biological samples.

- Results: Enhanced tracking capabilities of labeled cells or structures.

Biomedical Applications

Hydrogel Preparation

This compound is employed as a solvent in the preparation of hydrogel materials, which are essential components in tissue engineering constructions (TECs). The use of this compound eliminates the need for toxic organic solvents or high temperatures that could adversely affect polymer behavior in living organisms .

Key Findings:

- Methods Used: Dissolution of amorphous aliphatic polyesters in this compound.

- Results: Production of hydrogels suitable for biomedical applications.

Drug Delivery Systems

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Recent studies have highlighted the effectiveness of this compound as a cosurfactant in self-microemulsifying drug delivery systems (SMEDDS). In formulations aimed at improving the dissolution and oral absorption of atorvastatin calcium (ATV), this compound significantly enhanced emulsification efficiency compared to other agents like Transcutol P .

Key Findings:

- Formulation Composition: SMEDDS containing Capmul MCM (oil), Tween 20 (surfactant), and this compound (cosurfactant).

- Results: Improved dissolution rates and bioavailability of ATV compared to standard formulations.

Data Table: Summary of this compound Applications

| Application Area | Methodology Used | Key Outcomes |

|---|---|---|

| Polymer Science | Cloud point methodology, microscopy | Phase diagram construction; diverse porous structures |

| Biological Research | Dye dilution and injection | Effective cellular tracking with fluorescent dyes |

| Biomedical Applications | Hydrogel preparation | Non-toxic solvent use; suitable for tissue engineering |

| Drug Delivery Systems | SMEDDS formulation optimization | Enhanced dissolution and bioavailability of atorvastatin calcium |

属性

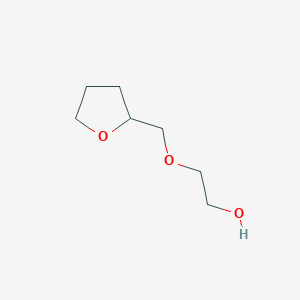

IUPAC Name |

2-(oxolan-2-ylmethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPDSKVQLSDPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31692-85-0 | |

| Record name | Tetrahydrofurfuryl polyethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40923709 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-59-4, 121182-07-8, 31692-85-0 | |

| Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetraglycol?

A1: The molecular formula of this compound is C8H18O5, and its molecular weight is 194.23 g/mol.

Q2: What is the role of this compound in drug delivery systems?

A2: this compound is frequently employed as a cosolvent or solubilizer in various drug delivery systems, including microemulsions [, , , , ] and self-emulsifying drug delivery systems (SMEDDS) [, , , , ]. It enhances the solubility and dissolution of poorly water-soluble drugs, improving their bioavailability.

Q3: How does the addition of this compound affect the properties of Polylactic-co-Glycolic Acid (PLGA) in drug delivery applications?

A3: When this compound is added to PLGA, it acts as a solvent, facilitating the formation of various structures like nanospheres and porous scaffolds [, , , ]. The resulting PLGA/Tetraglycol mixtures exhibit controlled release properties, making them suitable for sustained drug delivery applications.

Q4: Is this compound compatible with biological systems for biomedical applications?

A4: Research suggests this compound demonstrates biocompatibility, particularly in applications involving Polylactic-co-Glycolic Acid (PLGA) for creating bioresorbable structures [] and drug delivery systems [, , ].

Q5: How does this compound affect the stability of drug formulations?

A5: this compound plays a crucial role in enhancing the stability of nano-emulsified drug formulations, as demonstrated with Paclitaxel []. This improved stability is crucial for maintaining drug efficacy over extended periods.

Q6: Can rare earth complexes with this compound-based Schiff bases act as catalysts in polymerization reactions?

A6: Yes, studies indicate that rare earth complexes synthesized with Schiff bases derived from this compound aldehyde and amino acids like phenylalanine [] or lysine [] exhibit catalytic activity in the polymerization of methyl methacrylate (MMA).

Q7: Can this compound be used to enhance the delivery of drugs to specific targets?

A7: While not a targeting moiety itself, this compound is instrumental in formulating drug delivery systems with enhanced targeting capabilities. For instance, it has been employed in a thermosensitive microemulsion gel system for sustained delivery of triamcinolone acetonide to treat sensorineural hearing loss [].

Q8: How does this compound improve the dissolution of poorly soluble drugs?

A8: this compound acts as a solubilizer, significantly enhancing the solubility and dissolution rate of poorly water-soluble drugs in various media [, , , , ]. This is particularly beneficial for drugs like Candesartan cilexetil, improving their bioavailability and therapeutic efficacy [, ].

Q9: What analytical techniques are employed to study systems containing this compound?

A9: Various techniques are used to characterize this compound-containing systems. These include gas chromatography for analyzing glycerol carbonate synthesis [], differential scanning calorimetry for studying phase transitions and drug encapsulation [, , ], and microscopy (optical and electron) for observing microstructures in PLGA/Tetraglycol mixtures [].

Q10: Are there alternatives to this compound in specific applications?

A10: While this compound is a versatile compound, substitutes may be employed depending on the specific application. For example, other cosolvents like polyethylene glycols (PEGs) can be used in drug formulations [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。